N-(2-{[2-(butylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-chlorobenzamide
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Overview
Description
N-(2-{[(BUTYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2-CHLOROBENZAMIDE is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(BUTYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2-CHLOROBENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 2-chlorobenzoyl chloride with 2-mercaptobenzothiazole in the presence of a base to form the intermediate benzothiazole derivative. This intermediate is then reacted with butyl isocyanate to introduce the butylcarbamoyl group, followed by further functionalization to obtain the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-(2-{[(BUTYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2-CHLOROBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols under appropriate conditions.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
N-(2-{[(BUTYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2-CHLOROBENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit the growth of various bacterial strains.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-(2-{[(BUTYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2-CHLOROBENZAMIDE involves its interaction with specific molecular targets. For example, in antimicrobial applications, it may inhibit key enzymes involved in bacterial cell wall synthesis, leading to cell death. In anticancer research, it may interfere with signaling pathways that regulate cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Methyl 1-(butylcarbamoyl)-2-benzimidazolecarbamate: Known for its use as a fungicide.
N-benzimidazol-2yl benzamide: Investigated for its potential as an allosteric activator of human glucokinase.
Uniqueness
N-(2-{[(BUTYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2-CHLOROBENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C20H20ClN3O2S2 |
---|---|
Molecular Weight |
434.0 g/mol |
IUPAC Name |
N-[2-[2-(butylamino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]-2-chlorobenzamide |
InChI |
InChI=1S/C20H20ClN3O2S2/c1-2-3-10-22-18(25)12-27-20-24-16-9-8-13(11-17(16)28-20)23-19(26)14-6-4-5-7-15(14)21/h4-9,11H,2-3,10,12H2,1H3,(H,22,25)(H,23,26) |
InChI Key |
QHTTWHGOPBDWDW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)CSC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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